2,4,5-Trimethylphenylzinc bromide
Description
2,4,5-Trimethylphenylzinc bromide is an organozinc reagent featuring a phenyl ring substituted with methyl groups at the 2-, 4-, and 5-positions. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous phenylzinc bromides. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) due to their nucleophilicity and compatibility with transition-metal catalysts . The methyl substituents likely enhance steric effects and modulate electronic properties compared to simpler phenylzinc bromides.
Properties
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenylzinc bromide can be synthesized through the reaction of 2,4,5-trimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of 2,4,5-trimethylphenylzinc bromide can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the precise control of reaction conditions, leading to higher yields and improved safety. The use of continuous flow technology also enables the recycling of solvents and reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylphenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding 2,4,5-trimethylphenyl alcohol.
Reduction: It can be reduced to form 2,4,5-trimethylbenzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: 2,4,5-Trimethylphenyl alcohol.
Reduction: 2,4,5-Trimethylbenzene.
Substitution: Various substituted 2,4,5-trimethylphenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trimethylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as transmetalation, where the zinc atom is replaced by another metal, or nucleophilic addition, where the organozinc compound adds to an electrophilic substrate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity
| Compound | Substituent Positions | Electronic Effects | Reactivity Profile | Stability in THF |
|---|---|---|---|---|
| 2,4,5-Trimethylphenylzinc bromide | 2,4,5-CH₃ | Electron-donating | Moderate reactivity; steric hindrance | Likely stable |
| (3-Methylphenyl)zinc bromide | 3-CH₃ | Electron-donating | Higher selectivity in couplings | Stable |
| (4-Trifluoromethyl)phenylzinc bromide | 4-CF₃ | Electron-withdrawing | High reactivity for fluorinated products | Stable |
| (3,5-Bis(trifluoromethyl)phenyl)zinc bromide | 3,5-CF₃ | Strong electron-withdrawing | Exceptional reactivity in fluorinated systems | Stable |
| Phenylzinc bromide | No substituents | Neutral | Broad reactivity, lower selectivity | Moderate stability |
Key Insights:
- Electronic Effects : Methyl groups are electron-donating, which may reduce electrophilicity at the zinc center compared to electron-withdrawing groups (e.g., CF₃). This could limit utility in reactions requiring strong nucleophilicity but enhance compatibility with sensitive substrates .
Reactivity in Cross-Coupling Reactions
Table 2: Performance in Cross-Coupling Reactions
| Compound | Reaction Type | Yield (%) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 2,4,5-Trimethylphenylzinc bromide* | Negishi coupling | ~75 (est.) | Steric hindrance limits aryl-aryl couplings | Inferred |
| (4-Trifluoromethyl)phenylzinc bromide | Suzuki-Miyaura | 92 | High efficiency for fluorinated biaryls | |
| (3-Methylphenyl)zinc bromide | Kumada coupling | 85 | Excellent para-selectivity | |
| Phenylzinc bromide | Negishi coupling | 78 | Broad substrate scope, lower regiocontrol |
Notes:
- *Inferred data for 2,4,5-trimethylphenylzinc bromide based on steric profiles of similar compounds.
- Electron-withdrawing groups (e.g., CF₃) enhance oxidative addition rates in palladium-catalyzed reactions, whereas methyl groups may require optimized catalysts or elevated temperatures .
Table 3: Solubility and Stability Profiles
| Compound | Solubility in THF | Shelf Life (0°C) | Decomposition Risks | |
|---|---|---|---|---|
| 2,4,5-Trimethylphenylzinc bromide | High (est.) | >6 months | Oxidation under aerobic conditions | |
| (3,5-Bis(CF₃)phenyl)zinc bromide | Moderate | 3–6 months | Hydrolysis in protic solvents | |
| 2-(N,N-Dimethylamino)phenylzinc bromide | High | >12 months | Stable under inert atmosphere |
Key Findings:
- Methyl-substituted zinc reagents are generally more stable than fluorinated analogs due to reduced electrophilicity and slower hydrolysis rates .
- THF solutions of 2,4,5-trimethylphenylzinc bromide likely require strict anhydrous conditions to prevent decomposition, similar to other organozinc reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
